molecular formula C11H11BrN2O4 B8148724 (4-Bromo-2-nitrophenyl)(morpholino)methanone

(4-Bromo-2-nitrophenyl)(morpholino)methanone

Cat. No.: B8148724
M. Wt: 315.12 g/mol
InChI Key: GKGFKHVZIGJVDH-UHFFFAOYSA-N
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Description

(4-Bromo-2-nitrophenyl)(morpholino)methanone is an organic compound with the molecular formula C11H12BrNO2 It is characterized by the presence of a bromine atom, a nitro group, and a morpholino group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Bromo-2-nitrophenyl)(morpholino)methanone typically involves the following steps:

    Nitration: The starting material, 4-bromoaniline, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to yield 4-bromo-2-nitroaniline.

    Acylation: The 4-bromo-2-nitroaniline is then acylated with morpholine in the presence of a suitable acylating agent, such as acetic anhydride or acetyl chloride, to form this compound.

Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants such as tin(II) chloride.

    Substitution: The bromine atom can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products:

    Reduction: (4-Amino-2-nitrophenyl)(morpholino)methanone.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Chemistry:

    Intermediate in Synthesis: this compound can serve as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology and Medicine:

    Potential Drug Candidate: Due to its structural features, this compound may be investigated for its biological activity, including antimicrobial, anti-inflammatory, or anticancer properties.

Industry:

    Material Science: It may be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The exact mechanism of action for (4-Bromo-2-nitrophenyl)(morpholino)methanone would depend on its specific application. For instance, if it is used as a drug candidate, its mechanism might involve binding to specific enzymes or receptors, thereby modulating their activity. The presence of the nitro group suggests potential interactions with biological targets through redox reactions or hydrogen bonding.

Comparison with Similar Compounds

    (4-Bromo-2-nitrophenyl)(piperidino)methanone: Similar structure but with a piperidine ring instead of a morpholine ring.

    (4-Bromo-2-nitrophenyl)(dimethylamino)methanone: Contains a dimethylamino group instead of a morpholino group.

Uniqueness: (4-Bromo-2-nitrophenyl)(morpholino)methanone is unique due to the presence of the morpholino group, which can influence its solubility, reactivity, and biological activity compared to its analogs. The morpholino group can also affect the compound’s ability to cross biological membranes, potentially enhancing its efficacy as a drug candidate.

This comprehensive overview provides a detailed look at this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

(4-bromo-2-nitrophenyl)-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN2O4/c12-8-1-2-9(10(7-8)14(16)17)11(15)13-3-5-18-6-4-13/h1-2,7H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKGFKHVZIGJVDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=C(C=C(C=C2)Br)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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